Deoxygriseolic Acid
Description
Deoxygriseolic Acid is a deoxygenated carboxylic acid derivative, structurally analogous to bile acids and other deoxy-substituted organic compounds. Such compounds often exhibit biological activity due to their hydrophobic properties and ability to interact with cellular membranes or enzymatic systems . The absence of hydroxyl groups in "deoxy" variants typically enhances lipid solubility, influencing their pharmacological and industrial applications .
Properties
Molecular Formula |
C14H13N5O7 |
|---|---|
Molecular Weight |
363.28 g/mol |
IUPAC Name |
(2R,3R,3aS,5R)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H13N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h1,3-4,8-9,12,22H,2H2,(H,20,21)(H,23,24)(H2,15,16,17)/t8-,9-,12-,14+/m1/s1 |
InChI Key |
WRHIKWNGCJVUOW-MGGABWITSA-N |
Isomeric SMILES |
C1=C2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]1(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O |
Synonyms |
griseolic acid B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deoxycholic Acid (CAS 83-44-3)
Deoxycholic Acid, a secondary bile acid, is structurally characterized by a steroid nucleus with two hydroxyl groups removed compared to cholic acid. It is used clinically for fat emulsification and as a lipolytic agent in cosmetic procedures .
Hyodeoxycholic Acid
Hyodeoxycholic Acid, another bile acid derivative, is linked to microbiota interactions and metabolic regulation. It is structurally distinct due to its hydroxyl group positioning, which influences its role in cholesterol metabolism .
| Property | This compound | Hyodeoxycholic Acid |
|---|---|---|
| Biospecimen Relevance | Not studied | Serum, feces |
| Metabolomic Associations | N/A | Cholesterol modulation |
Dithiodiglycolic Acid
It is used in biochemical research for thiol-group stabilization .
| Property | This compound | Dithiodiglycolic Acid |
|---|---|---|
| Key Functional Groups | Carboxylic acid | Disulfide, carboxylic acid |
| Reactivity | Hypothetical: pH-dependent | Redox-active |
The disulfide moiety in Dithiodiglycolic Acid underscores a structural divergence from this compound, suggesting divergent applications in industrial versus biological contexts .
Research Methodologies and Analytical Techniques
Studies on similar compounds employ advanced metabolomic profiling (e.g., Hyodeoxycholic Acid’s microbiota interactions ) and rigorous analytical validation (e.g., reproducibility standards in ACS Applied Electronic Materials ). For this compound, recommended approaches include:
- Chromatography : To assess purity and stability.
- Spectroscopy (NMR/IR) : For structural elucidation.
- In Vitro Bioassays : To explore antimicrobial or metabolic activity.
Q & A
Q. How can researchers address batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality control (QC) checks using orthogonal techniques (e.g., NMR for purity, DSC for crystallinity). Establish acceptance criteria (e.g., ≥95% purity, ±2% moisture content). Use statistical process control (SPC) charts to monitor variability over time. Report batch-specific data in publications to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
